9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole
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Overview
Description
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole typically involves the reaction of fluorenone derivatives with carbazole under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and carbazole in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions often include the presence of a catalytic amount of glacial acetic acid to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to fluorenyl.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the carbazole and fluorenylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted carbazole derivatives .
Scientific Research Applications
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in cancer cells . Additionally, it can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 9-fluorenylideneacetate: This compound shares a similar fluorenylidene structure but differs in its ester functional group.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: This compound has a similar fluorenyl core but with different substituents.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with distinct functional groups.
Uniqueness
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is unique due to its combination of carbazole and fluorenylidene moieties, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
73813-92-0 |
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Molecular Formula |
C28H21N |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
9-ethyl-1-(fluoren-9-ylidenemethyl)carbazole |
InChI |
InChI=1S/C28H21N/c1-2-29-27-17-8-7-15-24(27)25-16-9-10-19(28(25)29)18-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18H,2H2,1H3 |
InChI Key |
BTPLPDOCRAVOCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC=CC(=C31)C=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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